molecular formula C24H18O4 B1676821 3-Hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)chroman-4-one

3-Hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)chroman-4-one

Cat. No.: B1676821
M. Wt: 370.4 g/mol
InChI Key: ITOHYACNWAMSCT-UHFFFAOYSA-N
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Description

MRS1062 is a synthetic organic compound known for its bioactive properties. Its IUPAC name is 3-hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)chroman-4-one

Preparation Methods

The synthesis of MRS1062 involves several steps, typically starting with the preparation of the chromanone core. The synthetic route includes the following steps:

    Formation of the chromanone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylethynyl group: This step is achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromanone core using a palladium catalyst.

    Methoxylation and hydroxylation:

Chemical Reactions Analysis

MRS1062 undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, pyridinium chlorochromate for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MRS1062 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MRS1062 involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

MRS1062 can be compared with other similar compounds, such as:

MRS1062 stands out due to its unique combination of functional groups and its specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)-3H-chromen-4-one

InChI

InChI=1S/C24H18O4/c1-27-19-12-13-21-20(16-19)22(25)23(26)24(28-21,18-10-6-3-7-11-18)15-14-17-8-4-2-5-9-17/h2-13,16,23,26H,1H3

InChI Key

ITOHYACNWAMSCT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(C(C2=O)O)(C#CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(C2=O)O)(C#CC3=CC=CC=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1062;  MRS 1062;  MRS-1062.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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